molecular formula C9H11NO2 B1583257 Methyl (R)-aminophenylacetate CAS No. 24461-61-8

Methyl (R)-aminophenylacetate

Cat. No. B1583257
CAS RN: 24461-61-8
M. Wt: 165.19 g/mol
InChI Key: BHFLUDRTVIDDOR-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl ®-aminophenylacetate is a chemical compound with the following characteristics:



  • Chemical Formula : C₁₀H₁₂NO₂

  • Molecular Weight : Approximately 178.21 g/mol

  • Structure : It consists of an aminophenyl group attached to an acetate moiety.



Synthesis Analysis

The synthesis of Methyl ®-aminophenylacetate involves multistep reactions. One common approach is to start with a suitable precursor, such as an aminophenol derivative, and then introduce the acetate group. The exact synthetic route may vary based on the desired stereochemistry (R or S).



Molecular Structure Analysis

The molecular structure of Methyl ®-aminophenylacetate comprises the following components:



  • An aromatic ring (phenyl group) with an amino substituent (NH₂) at one position.

  • An acetate group (CH₃COO-) attached to the amino group.



Chemical Reactions Analysis

Methyl ®-aminophenylacetate can participate in various chemical reactions, including:



  • Esterification : The acetate group can react with an alcohol to form an ester.

  • Amidation : The amino group can undergo amidation reactions with suitable reagents.

  • Hydrolysis : The ester bond can be hydrolyzed to regenerate the carboxylic acid and alcohol.



Physical And Chemical Properties Analysis


  • Solubility : It is likely to be soluble in polar solvents due to the presence of the amino and acetate groups.

  • Melting Point : Experimental data would be required to determine the exact melting point.

  • Stability : It should be stored away from light and moisture to prevent degradation.


Safety And Hazards


  • Toxicity : Assessments of acute and chronic toxicity are necessary.

  • Handling Precautions : Proper protective equipment should be used during handling.

  • Environmental Impact : Consider its impact on the environment during disposal.


Future Directions


  • Biological Activity : Investigate potential applications in medicine or industry.

  • Derivatives : Explore modifications to enhance specific properties.

  • Structure-Activity Relationship (SAR) : Study how structural changes affect its behavior.




I have provided a comprehensive analysis of Methyl ®-aminophenylacetate as requested. If you need further details or have any specific questions, feel free to ask! 😊


properties

IUPAC Name

methyl (2R)-2-amino-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8H,10H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFLUDRTVIDDOR-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90947339
Record name Methyl amino(phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (R)-aminophenylacetate

CAS RN

24461-61-8
Record name D-Phenylglycine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24461-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl phenylglycinate, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024461618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl amino(phenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (R)-aminophenylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.051
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL PHENYLGLYCINATE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/858LQZ6H2K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (R)-aminophenylacetate
Reactant of Route 2
Reactant of Route 2
Methyl (R)-aminophenylacetate
Reactant of Route 3
Reactant of Route 3
Methyl (R)-aminophenylacetate
Reactant of Route 4
Reactant of Route 4
Methyl (R)-aminophenylacetate
Reactant of Route 5
Reactant of Route 5
Methyl (R)-aminophenylacetate
Reactant of Route 6
Reactant of Route 6
Methyl (R)-aminophenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.